molecular formula C35H24O7 B13419928 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one

2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one

Cat. No.: B13419928
M. Wt: 556.6 g/mol
InChI Key: GMSIBGPYSUENIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, followed by the introduction of the benzopyran moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran and benzodioxole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted benzopyran and benzodioxole derivatives.

Scientific Research Applications

2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or affecting signal transduction pathways. The exact mechanism may vary depending on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)ethanamine hydrochloride
  • 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4-tri-O-acetyl-β-D-glucopyranosyl)oxy]-ethanone

Uniqueness

Compared to similar compounds, 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-(phenylmethoxy)-4H-1-benzopyran-4-one stands out due to its unique structural features, such as the presence of both benzodioxole and benzopyran moieties. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C35H24O7

Molecular Weight

556.6 g/mol

IUPAC Name

2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxy-3-phenylmethoxychromen-4-one

InChI

InChI=1S/C35H24O7/c36-26-19-27(37)31-30(20-26)40-33(34(32(31)38)39-21-22-10-4-1-5-11-22)23-16-17-28-29(18-23)42-35(41-28,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20,36-37H,21H2

InChI Key

GMSIBGPYSUENIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC5=C(C=C4)OC(O5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.